2',3'-Dichloro-4'-fluoroacetophenone
Description
Properties
Molecular Formula |
C8H5Cl2FO |
|---|---|
Molecular Weight |
207.03 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 |
InChI Key |
ZAQQAYNFZDNBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-4’-fluoroacetophenone typically involves the acylation of dichlorofluorobenzene. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then chlorinated to produce dichlorofluorobenzene, which is subsequently acylated using an acylating agent to yield 2’,3’-Dichloro-4’-fluoroacetophenone .
Industrial Production Methods
Industrial production of 2’,3’-Dichloro-4’-fluoroacetophenone often involves large-scale synthesis using similar methods as described above. The process includes purification steps such as melt crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
2’,3’-Dichloro-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Serves as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key properties and applications of 2',3'-Dichloro-4'-fluoroacetophenone and its analogs:
Reactivity and Electronic Effects
- This compound: The dual chlorine substituents increase electron-withdrawing effects, polarizing the ketone group and enhancing reactivity in reductions (e.g., enantioselective catalysis) . The fluorine at 4' further stabilizes intermediates via resonance.
- 3'-Chloro-4'-fluoroacetophenone: A single chlorine reduces steric hindrance compared to the dichloro analog, facilitating Claisen-Schmidt condensations to form antifungal chalcones .
- 2-Chloro-4'-fluoroacetophenone: The 2'-chlorine creates steric hindrance, making it less reactive in nucleophilic attacks but a common side product in benzyl alcohol oxidations .
- 4'-Fluoroacetophenone: Lacking chlorine, it exhibits lower electrophilicity, resulting in slower conversion rates in catalytic reactions (e.g., 65% conversion after 16 hours at 50°C) .
Research Findings and Trends
- Electronic Effects: Halogen position (e.g., 2' vs. 3' chlorine) significantly impacts reaction pathways. For example, 3'-chloro-4'-fluoroacetophenone forms chalcones, while 2-chloro-4'-fluoroacetophenone is a side product in oxidations .
- Sustainability: Eco-friendly synthesis methods for fluorinated acetophenones are emerging, emphasizing green chemistry principles .
Biological Activity
2',3'-Dichloro-4'-fluoroacetophenone is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
Chemical Formula: C9H6Cl2FO
Molecular Weight: 221.05 g/mol
IUPAC Name: this compound
The compound features a phenyl ring substituted with two chlorine atoms and one fluorine atom, which are known to influence its biological interactions significantly.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 10 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
In vivo studies have indicated that the compound exhibits anti-inflammatory effects. In a model of induced paw edema in rats, administration of this compound resulted in a significant reduction in swelling compared to control groups.
Case Study: Paw Edema Model
- Dosage: 50 mg/kg body weight
- Control Group: Saline
- Results:
- Control Group Swelling: 5.0 ± 0.5 mm
- Treated Group Swelling: 2.5 ± 0.3 mm
This reduction indicates the compound's potential as an anti-inflammatory agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
- Membrane Disruption: Its lipophilic nature allows it to disrupt bacterial cell membranes, leading to cell lysis.
- Receptor Interaction: The presence of halogen substituents may enhance binding affinity to specific biological targets, influencing pain pathways.
Research Findings and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
